molecular formula C14H10ClFO2 B577854 2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid CAS No. 1261893-13-3

2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid

Cat. No.: B577854
CAS No.: 1261893-13-3
M. Wt: 264.68
InChI Key: XUTAVZFTNYZTEU-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H10ClFO2. It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methyl substituents on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids and biaryl compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-chloro-4-(3-fluoro-4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-2-3-10(7-13(8)16)9-4-5-11(14(17)18)12(15)6-9/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTAVZFTNYZTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689293
Record name 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-13-3
Record name 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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